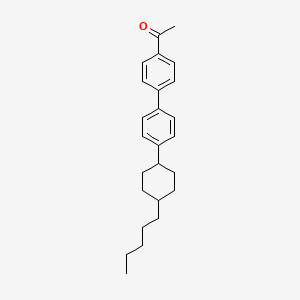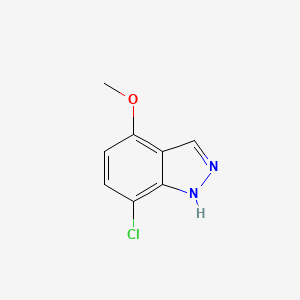
7-Chloro-4-methoxyazaindole
Overview
Description
7-Chloro-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methoxy group at the 4th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxyazaindole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-chloro-4-methoxyaniline as a starting material. This compound undergoes a cyclization reaction with hydrazine hydrate in the presence of a suitable catalyst, such as copper acetate, under reflux conditions to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted indazole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 7-chloro-4-formyl-1H-indazole or 7-chloro-4-carboxy-1H-indazole.
Reduction: Formation of 4-methoxy-1H-indazole.
Substitution: Formation of 7-amino-4-methoxy-1H-indazole or 7-thio-4-methoxy-1H-indazole.
Scientific Research Applications
7-Chloro-4-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphatases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxyazaindole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
4-Methoxy-1H-indazole: Lacks the chlorine atom at the 7th position, resulting in different reactivity and biological activity.
7-Chloro-1H-indazole: Lacks the methoxy group at the 4th position, affecting its chemical properties and applications.
4,7-Dichloro-1H-indazole:
Uniqueness: 7-Chloro-4-methoxy-1H-indazole is unique due to the combined presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-4-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
BKEOZGIGNRKVFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NNC2=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
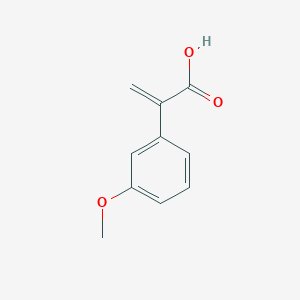
![2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)
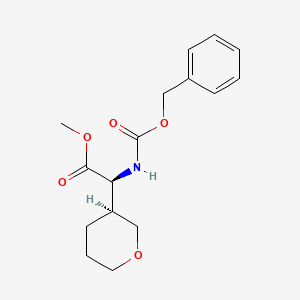

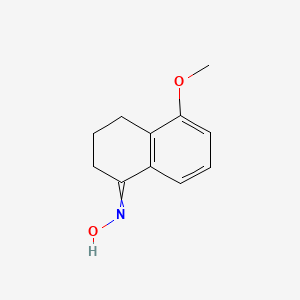
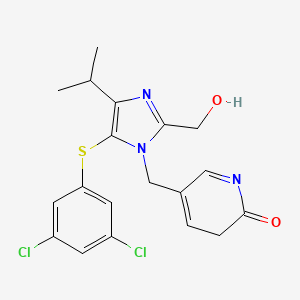
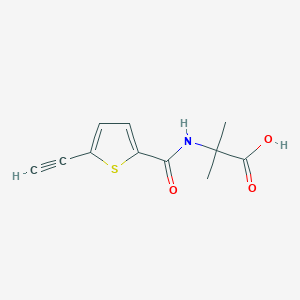
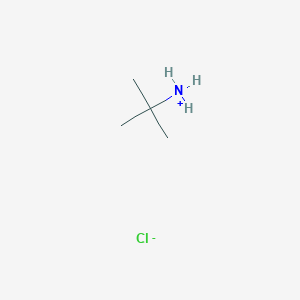
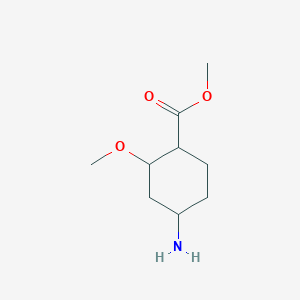
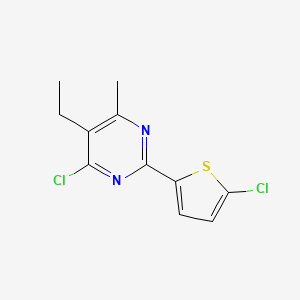
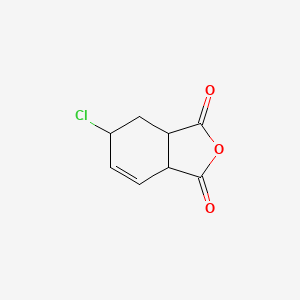
![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)
